2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile
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Overview
Description
2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted with a phenyl group, a pentyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a substituted cyclohexanone, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and pentyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrile and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-3-ethyl-3-phenylcyclohexane-1-carbonitrile
- 2-Oxo-3-pentyl-3-methylcyclohexane-1-carbonitrile
- 2-Oxo-3-pentyl-3-phenylcyclopentane-1-carbonitrile
Uniqueness
2-Oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a phenyl and a pentyl group on the cyclohexane ring, along with the nitrile and ketone functionalities, makes this compound particularly versatile and valuable for various applications.
Properties
CAS No. |
53586-83-7 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-oxo-3-pentyl-3-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C18H23NO/c1-2-3-7-12-18(16-10-5-4-6-11-16)13-8-9-15(14-19)17(18)20/h4-6,10-11,15H,2-3,7-9,12-13H2,1H3 |
InChI Key |
NDHXBIVWOXREAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCC(C1=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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